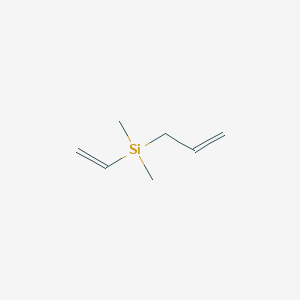
Allyldimethyl(vinyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyldimethyl(vinyl)silane: is an organosilicon compound characterized by the presence of both allyl and vinyl groups attached to a silicon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and ability to participate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Silyl-Heck Reaction: This method involves the use of allylic alcohols and disilanes as precursors.
Nickel-Catalyzed Regiodivergent Synthesis: By modulating the steric and electronic properties of the ligands on a nickel catalyst, allylsilanes can be synthesized directly from allylic alcohols.
Gold Nanoparticle-Catalyzed Silylation: Gold nanoparticles supported on zirconium dioxide efficiently generate alkyl radicals via homolysis of unactivated C(sp3)-O bonds, leading to the formation of diverse organosilicon compounds.
Industrial Production Methods: Industrial production of allyldimethyl(vinyl)silane typically involves large-scale implementation of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Substitution: Allyldimethyl(vinyl)silane undergoes electrophilic substitution reactions where an electrophile attacks the allyl or vinyl group, leading to the incorporation of these groups at the electrophilic center after the loss of the silyl group.
Nucleophilic Catalysis: Under conditions of nucleophilic catalysis, intermediate silyl-stabilized carbocations can incorporate a silicon-nucleophile bond.
Common Reagents and Conditions:
Hydrobromic Acid: Reacts with allyltrimethylsilane to give (2-bromopropyl)trimethylsilane.
Hydroiodic Acid: Used in the generation of (2-iodoethyl)trimethylsilane from vinylsilane.
Major Products:
- (2-Bromopropyl)trimethylsilane
- (2-Iodoethyl)trimethylsilane
Aplicaciones Científicas De Investigación
Chemistry:
- Allyldimethyl(vinyl)silane is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds .
Biology and Medicine:
- The compound’s ability to stabilize carbanions and carbocations makes it useful in the synthesis of biologically active molecules .
Industry:
Mecanismo De Acción
The mechanism by which allyldimethyl(vinyl)silane exerts its effects involves the stabilization of positive charges through hyperconjugation. The carbon-silicon bond is highly electron-releasing, which stabilizes a positive charge in the β position. Electrophilic additions to allyl- and vinylsilanes take advantage of this property, leading to site-selective reactions where electrophiles bind to the carbon γ to the silyl group .
Comparación Con Compuestos Similares
- Allyltrimethylsilane
- Vinyltrimethylsilane
- Allyltriethoxysilane
Uniqueness: Allyldimethyl(vinyl)silane is unique due to the presence of both allyl and vinyl groups, which allows for a broader range of reactivity and applications compared to compounds with only one type of functional group .
Propiedades
IUPAC Name |
ethenyl-dimethyl-prop-2-enylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Si/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYDRQRUUNENNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339836 |
Source


|
| Record name | Silane, ethenyldimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22146-25-4 |
Source


|
| Record name | Silane, ethenyldimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
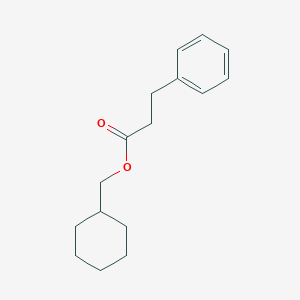
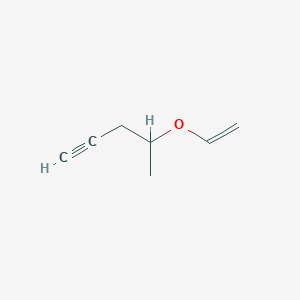

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)



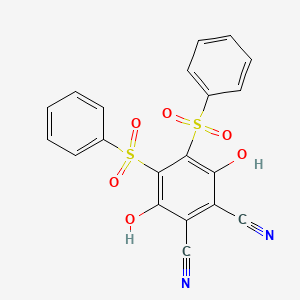
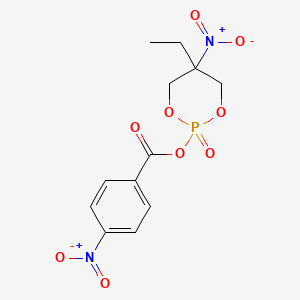
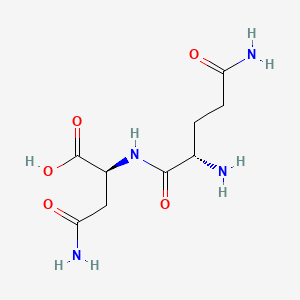
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
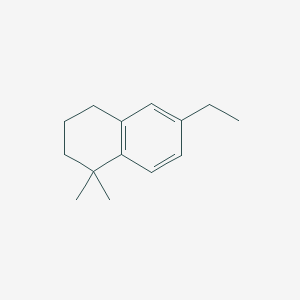
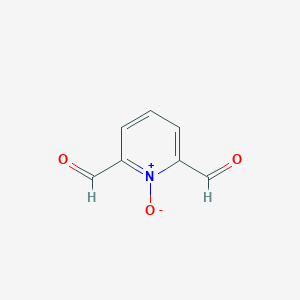
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
